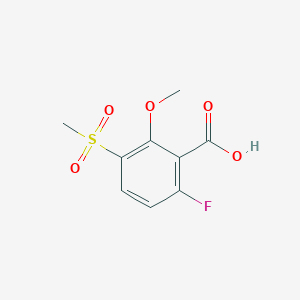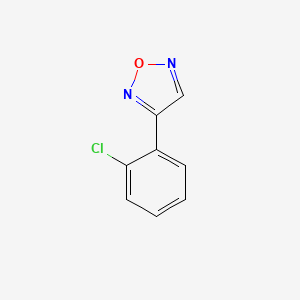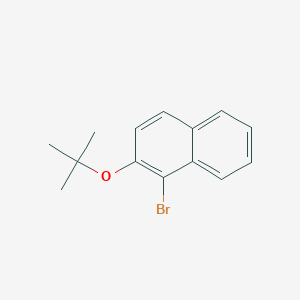
1-Bromo-2-(tert-butoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(tert-butoxy)naphthalene is an organic compound with the molecular formula C14H15BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a tert-butoxy group at the second position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Bromo-2-(tert-butoxy)naphthalene typically involves the bromination of 2-(tert-butoxy)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the desired position on the naphthalene ring .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often employs similar bromination techniques with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(tert-butoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).
Oxidation Reactions: The tert-butoxy group can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-(tert-butoxy)-1-methoxynaphthalene.
Scientific Research Applications
1-Bromo-2-(tert-butoxy)naphthalene finds applications in various scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various substituted naphthalene derivatives.
Biology and Medicine:
Industry: In industrial chemistry, it can be used in the development of materials with specific optical or electronic properties due to its aromatic structure.
Mechanism of Action
The mechanism by which 1-Bromo-2-(tert-butoxy)naphthalene exerts its effects in chemical reactions involves the electrophilic nature of the bromine atom and the steric hindrance provided by the tert-butoxy group. The bromine atom can participate in various substitution reactions, while the tert-butoxy group can influence the reactivity and orientation of the molecule in these reactions.
Comparison with Similar Compounds
1-Bromo-2-(tert-butoxy)naphthalene can be compared with other bromonaphthalene derivatives such as:
1-Bromonaphthalene: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain substitution reactions.
2-Bromonaphthalene: Similar to 1-Bromonaphthalene but with the bromine atom at the second position, affecting its reactivity and the types of reactions it undergoes.
1-Bromo-2-methoxynaphthalene: Contains a methoxy group instead of a tert-butoxy group, which can influence its electronic properties and reactivity.
Properties
CAS No. |
960309-89-1 |
|---|---|
Molecular Formula |
C14H15BrO |
Molecular Weight |
279.17 g/mol |
IUPAC Name |
1-bromo-2-[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C14H15BrO/c1-14(2,3)16-12-9-8-10-6-4-5-7-11(10)13(12)15/h4-9H,1-3H3 |
InChI Key |
MUBLSTGFHSZISI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C2=CC=CC=C2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


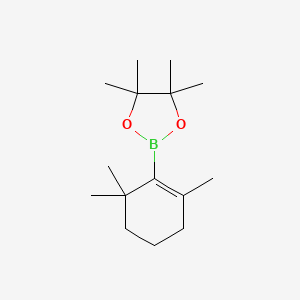
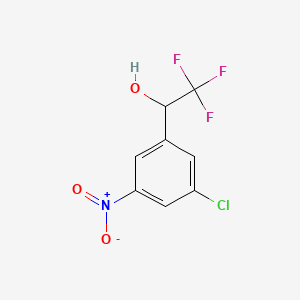
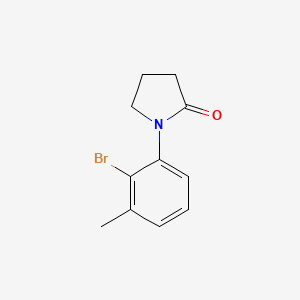
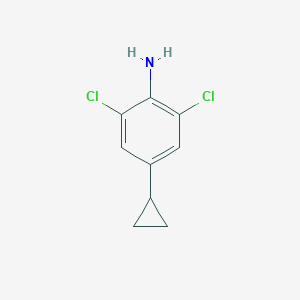
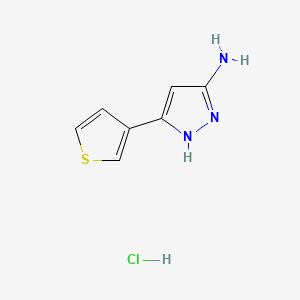
![2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B13709727.png)
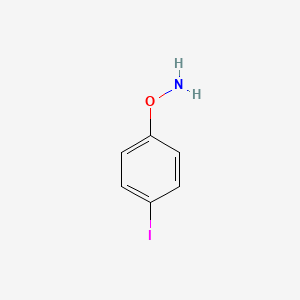
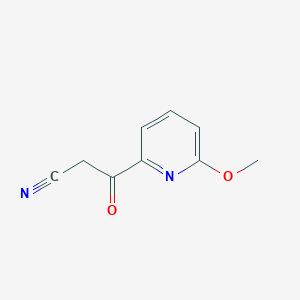
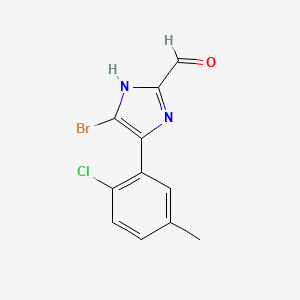
![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid](/img/structure/B13709751.png)
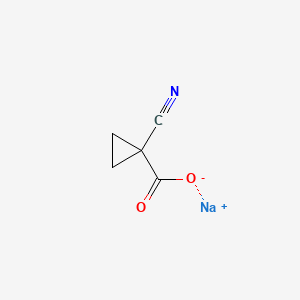
![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)
